molecular formula C7H15N3O2 B1478141 3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide CAS No. 2098044-26-7

3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide

Cat. No.: B1478141
CAS No.: 2098044-26-7
M. Wt: 173.21 g/mol
InChI Key: ZOZRAOJBUOTHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide is a useful research compound. Its molecular formula is C7H15N3O2 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Pyrrolidine Derivatives

Pyrrolidine derivatives are a class of compounds that have been widely used in drug discovery due to their versatile biological activities . The pyrrolidine ring is a five-membered nitrogen heterocycle that is often used by medicinal chemists to obtain compounds for the treatment of various diseases .

Targets of Action

These include somatostatin receptors, glutamate receptors, histamine H3-receptors, and PI3-kinase . The interaction with these targets can lead to a variety of biological effects.

Mode of Action

The mode of action of pyrrolidine derivatives can vary depending on the specific compound and its targets. Generally, these compounds can interact with their targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Pyrrolidine derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, compounds that target PI3-kinase can affect pathways involved in cell growth and survival .

Pharmacokinetics

The pharmacokinetics of pyrrolidine derivatives can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can affect the bioavailability of these compounds .

Result of Action

The result of the action of pyrrolidine derivatives can vary depending on the specific compound and its targets. These compounds can have a variety of effects at the molecular and cellular level, including modulation of receptor activity, inhibition of enzyme activity, and alteration of cellular processes .

Action Environment

The action of pyrrolidine derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound .

Properties

IUPAC Name

3-ethoxy-4-hydroxypyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-2-12-6-4-10(7(8)9)3-5(6)11/h5-6,11H,2-4H2,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZRAOJBUOTHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide
Reactant of Route 2
3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide
Reactant of Route 3
3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide
Reactant of Route 5
3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide
Reactant of Route 6
3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.